Cas no 55044-94-5 ( )

  structure
  structure
Product Name: 
CAS No:55044-94-5
MF:C16H15NO2
MW:253.295804262161
CID:943269
PubChem ID:690965
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 3-Phenylpropen-p-anisidide
    • N-(4-Methoxyphenyl)-3-phenylacrylamide
    • N-(4-methoxy-phenyl)-3-phenyl-acrylamide
    • N-(4-Methoxyphenyl)-3-phenylpropenamide
    • N-(4-methoxyphenyl)cinnamamide
    • N-(4-methoxyphenyl)cinnamide
    • N-(4-Methoxy-phenyl)-zimtsaeure-amid
    • N-(p-Methoxyphenyl)-cinnamamid
    • Zimtsaeure-(4-methoxy-anilid)
    • STK414174
    • AB00078568-01
    • CCG-46422
    • (2E)-N-(4-Methoxyphenyl)-3-phenyl-2-propenamide #
    • BRD-K95195989-001-01-2
    • HMS1536E06
    • (E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
    • NSC-204181
    • (2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
    • N-(CINNAMOYL)-4-METHOXYANILINE
    • NSC204181
    • AKOS001723012
    • SCHEMBL9094893
    • WEMJCDDYUBVWRB-KPKJPENVSA-N
    • 2-Propenamide, 3-phenyl-N-(4-methoxyphenyl)-
    • starbld0024425
    • SR-01000636120-1
    • CS-0331794
    • NCGC00175110-01
    • 76228-15-4
    • N-(CINNAMYL)-P-ANISIDINE
    • F71811
    • (E)-N-(4-methoxyphenyl)cinnamamide
    • CHEMBL2336357
    • (E)-N-(4-methoxyphenyl)-3-phenyl-prop-2-enamide
    • 2-Propenamide, N-(4-methoxyphenyl)-3-phenyl-
    • 55044-94-5
    • p'-cinnamanisidide
    • BDBM50429760
    •  
    • Inchi: 1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+
    • InChI Key: WEMJCDDYUBVWRB-KPKJPENVSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 253.11035
  • Monoisotopic Mass: 253.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Density: 1.176
  • Boiling Point: 467.1°C at 760 mmHg
  • Flash Point: 236.3°C
  • Refractive Index: 1.644
  • PSA: 38.33
  • LogP: 3.42010
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd